N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Introduction This compound belongs to a class of chemicals involving the thiadiazole and urea functional groups, known for their potential in various biological activities. The chemical structure typically includes a thiadiazole ring, a phenyl group, and a urea linkage, contributing to its unique chemical and physical properties.
Synthesis Analysis The synthesis involves the reaction between amino-thiadiazole derivatives and isocyanates to form the urea linkage. The process is characterized by its specificity towards the functional groups involved, ensuring the formation of the desired product. The exact reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the substituents present on the thiadiazole and phenyl rings (Shi, 2011).
Molecular Structure Analysis The molecular structure is typically analyzed using techniques like X-ray crystallography, showcasing the planar nature of the urea group and its coplanarity with adjacent thiadiazole and phenyl rings. This planarity is often stabilized by intramolecular hydrogen bonds, contributing to the compound's stability and reactivity (Song, Tan, & Wang, 2008).
Chemical Reactions and Properties The compound's chemical reactions often involve modifications at the phenyl or thiadiazole moieties. Its chemical properties are influenced by the presence of electronegative atoms, such as fluorine and oxygen, which can impact its reactivity towards nucleophiles and electrophiles. The urea linkage plays a crucial role in the chemical stability and reactivity of the compound (Zhang et al., 2017).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of the methoxy and fluorophenyl groups can influence the compound's solubility in organic solvents and its melting point. X-ray diffraction studies provide insights into the crystalline structure and intermolecular interactions, such as hydrogen bonding and π-π stacking (Banu et al., 2013).
Chemical Properties Analysis Chemically, the compound exhibits typical urea reactivity but is modified due to the presence of the thiadiazole ring and the substituents attached to it. The electron-withdrawing and electron-donating groups present in the compound can significantly influence its acidity, basicity, and overall reactivity in chemical reactions (Yin et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-11-8-6-10(7-9-11)14-20-21-16(24-14)19-15(22)18-13-5-3-2-4-12(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETHPPOVYUEYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.